molecular formula C7H5Br2NO3 B2404201 Methyl 3,5-dibromo-6-hydroxypicolinate CAS No. 1845690-59-6

Methyl 3,5-dibromo-6-hydroxypicolinate

Cat. No.: B2404201
CAS No.: 1845690-59-6
M. Wt: 310.929
InChI Key: PKWUAXJCUBWBHD-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-6-hydroxypicolinate is a chemical compound with the molecular formula C7H5Br2NO3 It is a derivative of picolinic acid, characterized by the presence of two bromine atoms and a hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dibromo-6-hydroxypicolinate typically involves the bromination of methyl 6-hydroxypicolinate. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-6-hydroxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

Methyl 3,5-dibromo-6-hydroxypicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-6-hydroxypicolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-dibromo-3-hydroxypicolinate
  • Methyl 6-amino-3,5-dibromopicolinate
  • Methyl 3,5-dibromo-4-hydroxypicolinate

Uniqueness

Methyl 3,5-dibromo-6-hydroxypicolinate is unique due to the specific positioning of the bromine atoms and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the position of the bromine atoms can influence the compound’s reactivity in substitution reactions, making it more or less reactive than its analogs .

Properties

IUPAC Name

methyl 3,5-dibromo-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c1-13-7(12)5-3(8)2-4(9)6(11)10-5/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWUAXJCUBWBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=O)N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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